Collismycin B
Overview
Description
Collismycin B is a natural product belonging to the class of 2,2’-bipyridine antibiotics. It is structurally characterized by a sulfur-containing group, which distinguishes it from other related compounds such as caerulomycins. This compound is known for its potent biological activities, including antibacterial, antifungal, and neuroprotective properties .
Preparation Methods
Collismycin B is typically produced by the bacterium Streptomyces roseosporus. The biosynthesis involves a complex assembly line of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). These enzymes facilitate the formation of the 2,2’-bipyridine core through a series of modular biosynthetic processes . Industrial production methods often involve the fermentation of Streptomyces cultures under controlled conditions to optimize yield and purity .
Chemical Reactions Analysis
Collismycin B undergoes various chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group present in some analogs can be reduced to an amine.
Substitution: The bipyridine core can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted bipyridines .
Scientific Research Applications
Collismycin B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the biosynthesis of 2,2’-bipyridine natural products and their synthetic analogs
Medicine: this compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antibiotics. .
Industry: The compound’s metal-chelating properties are exploited in various industrial applications, including catalysis and material science
Mechanism of Action
Collismycin B exerts its effects primarily through its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in target organisms, leading to their inhibition or death. The compound’s sulfur-containing group plays a crucial role in its binding affinity and specificity for metal ions . Additionally, this compound can interfere with the biosynthesis of bacterial cell walls and inhibit key enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Collismycin B is structurally and functionally similar to caerulomycins, another class of 2,2’-bipyridine antibiotics. Both compounds share the 2,2’-bipyridine core but differ in their substitution patterns. This compound contains a sulfur-containing group, whereas caerulomycins do not . This difference imparts unique biological activities to this compound, such as enhanced neuroprotective properties and distinct antibacterial spectra .
Similar compounds include:
Caerulomycin A: Lacks the sulfur-containing group found in this compound.
Caerulomycin B: Another analog with different substitution patterns on the bipyridine core
Properties
IUPAC Name |
(NZ)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGMIPUYCWIEAW-NVNXTCNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=C1SC)/C=N\O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158792-25-7 | |
Record name | Collismycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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